

AMPK activator 13 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMPK activator 13

Cat. No.: B12375493

[Get Quote](#)

Application Notes and Protocols for AMPK Activator 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPK Activator 13, also known as C13, is a potent and selective small-molecule activator of AMP-activated protein kinase (AMPK). It functions as a cell-permeable prodrug that is intracellularly converted to its active form, C2. C2 is an allosteric activator that mimics the effects of AMP, primarily targeting the $\alpha 1$ subunit of AMPK.^{[1][2][3]} This document provides detailed information on the solubility, preparation for experimental use, and relevant protocols for **AMPK Activator 13**.

Chemical Properties and Solubility

A comprehensive summary of the chemical and physical properties of **AMPK Activator 13** is provided below.

Property	Value	Reference
Chemical Name	((5-(5-oxo-4,5-dihydroisoxazol-3-yl)furan-2-yl)phosphoryl)bis(oxy))bis(methylene) bis(2-methylpropanoate)	
Molecular Formula	C ₁₇ H ₂₂ NO ₁₀ P	
Molecular Weight	431.33 g/mol	
CAS Number	1243184-62-4	[4]
Appearance	Solid	
Solubility	10 mM in DMSO	
Storage (Solid)	Store at -20°C for up to 2 years.	[5]
Storage (in Solution)	Store at -20°C for up to 6 months.	

Experimental Protocols

Preparation of Stock Solutions

Materials:

- **AMPK Activator 13** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Equilibrate the vial of solid **AMPK Activator 13** to room temperature before opening to prevent moisture condensation.

- To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of **AMPK Activator 13**. For example, to a vial containing 1 mg of the compound (MW: 431.33 g/mol), add 231.8 μ L of DMSO.
- Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if necessary to aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months when stored under these conditions.

In Vitro Experimental Protocol: Activation of AMPK in Cell Culture

This protocol provides a general guideline for treating cultured cells with **AMPK Activator 13**. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

- Cultured cells of interest (e.g., primary hepatocytes, SH-SY5Y, melanoma cell lines)
- Complete cell culture medium
- 10 mM **AMPK Activator 13** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA assay)

Protocol:

- Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluence.
- Prepare working solutions of **AMPK Activator 13** by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations. A typical concentration range for in vitro studies is between 1 μ M and 100 μ M. It is crucial to maintain a consistent final concentration of DMSO across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).
- Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of **AMPK Activator 13** or the vehicle control.
- Incubate the cells for the desired period. Incubation times can range from 1 hour to 48 hours, depending on the experimental endpoint.
- Following incubation, wash the cells with ice-cold PBS.
- Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration.
- The lysates are now ready for downstream analysis, such as Western blotting to detect the phosphorylation of AMPK (p-AMPK Thr172) and its downstream targets like Acetyl-CoA Carboxylase (p-ACC Ser79).

Working Concentrations for In Vitro Experiments:

Cell Type	Effective Concentration Range	Incubation Time	Reference
Primary Mouse Hepatocytes	0.03 µM - 100 µM	1 - 3 hours	
SH-SY5Y Neuronal Cells	5 µM - 25 µM	1 - 2 hours	
Melanoma Cell Lines	Not specified	Not specified	
U2OS and L6 Cells	30 µM - 300 µM	1 hour	

In Vivo Experimental Protocol: Administration to Mice

While in vivo studies have demonstrated the efficacy of **AMPK Activator 13** in inhibiting hepatic lipogenesis, detailed protocols for its administration are not extensively published. The following is a general guideline, and researchers should perform pilot studies to determine the optimal dose, vehicle, and administration route for their specific animal model and experimental goals.

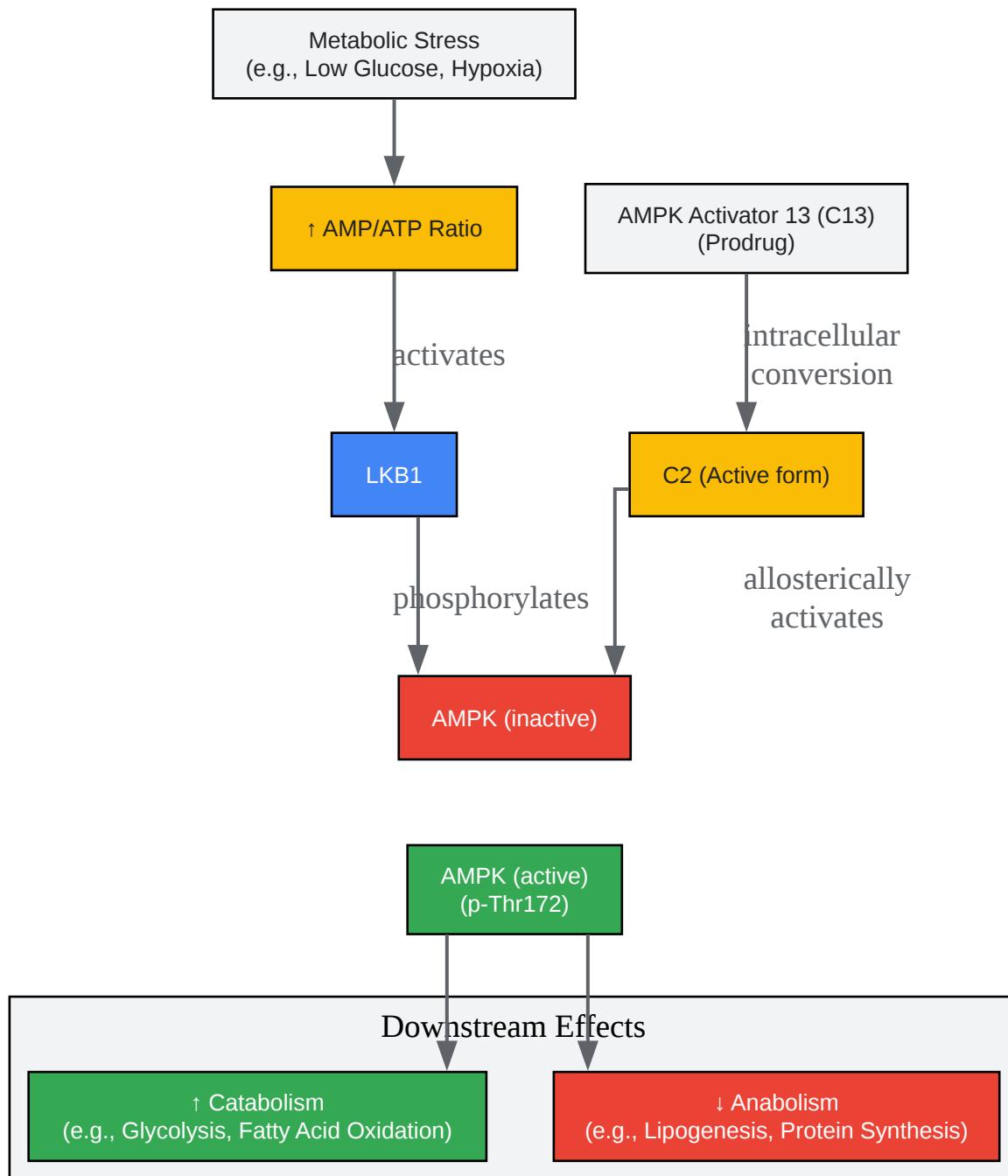
Materials:

- **AMPK Activator 13** (solid)
- Appropriate vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline). The exact formulation needs to be empirically determined for solubility and tolerability.
- Gavage needles or appropriate equipment for the chosen administration route.

Protocol:

- Vehicle Formulation: Prepare a sterile vehicle solution suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common practice for poorly soluble compounds is to first dissolve them in a small amount of DMSO and then dilute with

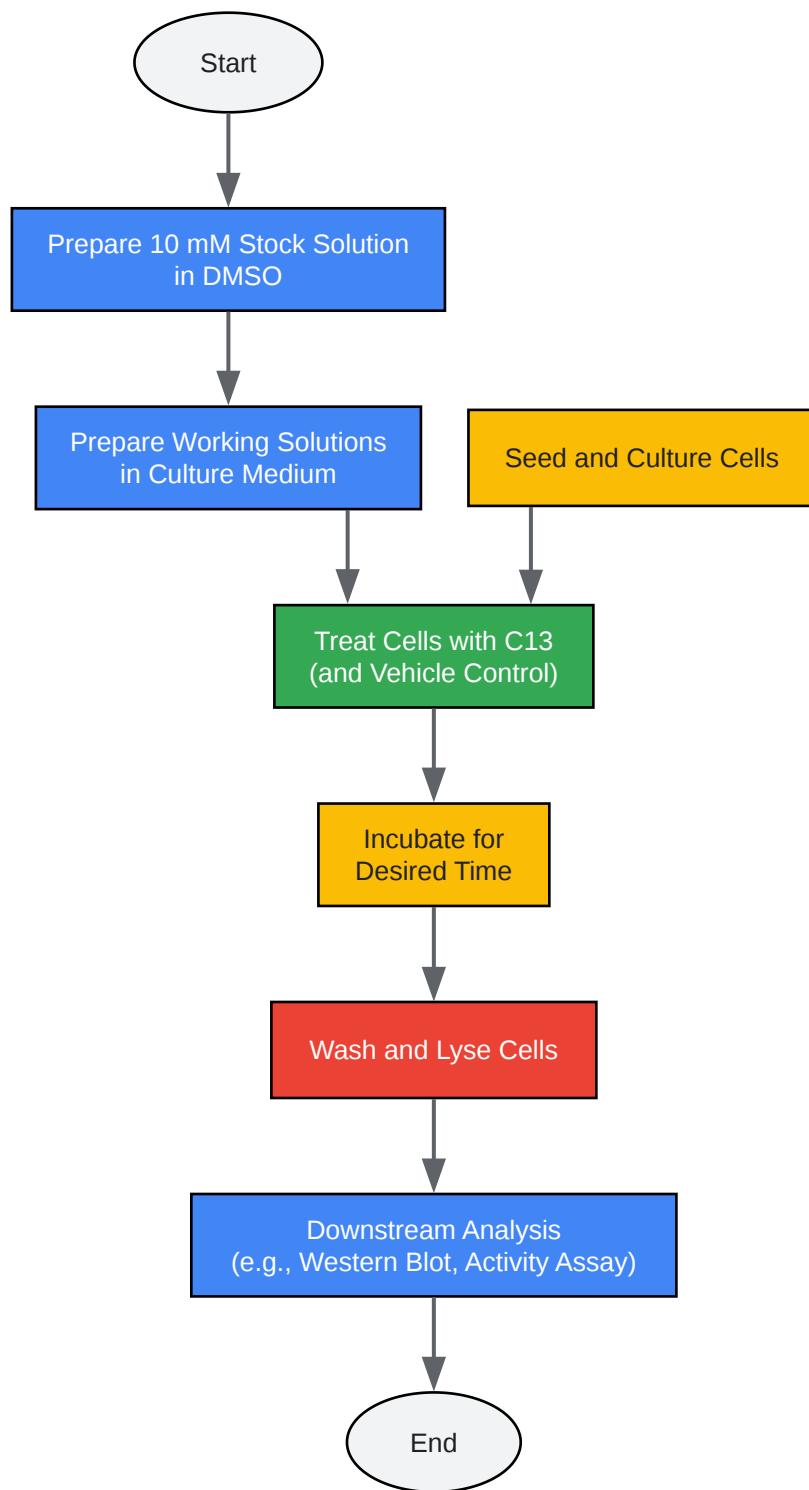
other co-solvents like PEG300 and Tween 80, followed by a final dilution in saline or PBS.


The final concentration of DMSO should be kept low to minimize toxicity.

- Preparation of Dosing Solution: Accurately weigh the required amount of **AMPK Activator 13** and dissolve it in the prepared vehicle to achieve the desired final concentration for dosing. Ensure the compound is fully dissolved.
- Administration: Administer the dosing solution to the animals based on their body weight. The route of administration (e.g., oral gavage) and dosing frequency will depend on the experimental design.
- Monitoring: Monitor the animals for any adverse effects throughout the study.
- Endpoint Analysis: At the end of the study, collect tissues of interest for downstream analysis, such as Western blotting for p-AMPK and p-ACC, or metabolic studies.

Signaling Pathway and Experimental Workflow

AMPK Signaling Pathway


AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

[Click to download full resolution via product page](#)

Caption: AMPK Signaling Pathway Activation.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for an in vitro experiment using **AMPK Activator 13**.

[Click to download full resolution via product page](#)

Caption: In Vitro Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. AMPK-Activator-13 (MOLN-M10984-500mg) at Hölzel-Diagnostika [test.hoelzel-biotech.com]
- 5. AMPK Signaling Activator XIII, ZLN005 - CAS 4529-96-8 - Calbiochem | 504377 [merckmillipore.com]
- To cite this document: BenchChem. [AMPK activator 13 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375493#ampk-activator-13-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com